1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
The compound “1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring and a pyrazolo[4,3-c]pyridine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrazolo[4,3-c]pyridine ring, which is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen-containing rings. Pyridine rings, for example, can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the ring structures could enhance its solubility in polar solvents .Scientific Research Applications
Antidiabetic Potential
Compounds similar to the one you’ve mentioned have been studied for their potential to reduce blood glucose levels, which could be beneficial in treating disorders like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Enzyme Interaction
The presence of pyridine nitrogen in compounds is traditionally assumed to be protonated in enzyme active sites. This protonation provides resonance stabilization of carbanionic intermediates, which is significant for various biochemical reactions .
Antimicrobial and Antiviral Activities
Pyridine compounds have shown in vitro antibacterial activity against a panel of bacterial strains including S. aureus, E. coli, K. pneumoniae, and P. aeruginosa. They also exhibit activity against yeasts like C. albicans and filamentous fungi such as Aspergillus fumigatus .
Synthesis of Biomedical Compounds
The pyrazolo[4,3-c]pyridine scaffold is used as a starting material for synthesizing various biomedical compounds with potential therapeutic applications .
Inhibition of Glycogen Synthase Kinase-3
Fused pyridine derivatives have been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous cellular processes including metabolism and cell division .
Diverse Biological Activities
Tetrahydropyridine derivatives have been synthesized and evaluated for a range of biological activities in different models, showing promising results for further research and potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-3-pyridin-4-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-12-5-8-15-9-11(12)13(16-17)10-3-6-14-7-4-10/h3-4,6-7,15H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNORULHTXZYGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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